Acrylamide Electrophilic Warhead: Structural Differentiation from the Saturated Propanamide Analog
The acrylamide (prop-2-enamide) side chain of the target compound contains an α,β-unsaturated carbonyl system capable of functioning as a Michael acceptor for covalent engagement with cysteine thiols, whereas the closest commercially cataloged analog, N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide (CHEBI:114982), bears a saturated propanamide chain that lacks this electrophilic reactivity [1]. AMG 9810—(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide—exemplifies the functional utility of the benzodioxin-acrylamide architecture, demonstrating potent TRPV1 antagonism (IC50 = 24.5 nM for human TRPV1, 85.6 nM for rat TRPV1) through a non-covalent mechanism that nonetheless validates the pharmacophoric relevance of this scaffold–warhead combination [2].
| Evidence Dimension | Electrophilic reactivity of α,β-unsaturated carbonyl group |
|---|---|
| Target Compound Data | Acrylamide group present (C=C–C(=O)–NH–); theoretical Michael acceptor reactivity predicted by α,β-unsaturation [1] |
| Comparator Or Baseline | CHEBI:114982: Saturated propanamide chain (no α,β-unsaturation); no Michael acceptor capacity [1] |
| Quantified Difference | Qualitative: presence vs. absence of electrophilic double bond; no quantitative kinetic or biochemical data available for target compound |
| Conditions | Structural comparison based on SMILES/InChI analysis; acrylamide reactivity not experimentally validated for this specific compound [1] |
Why This Matters
For users screening covalent inhibitors, the acrylamide motif distinguishes this compound from saturated analogs and may determine target engagement mechanism, though experimental validation is prerequisite to procurement.
- [1] ChEBI. CHEBI:114982 – N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-phenylpropanamide. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=114982 (accessed April 2026). View Source
- [2] Alomone Labs. AMG 9810 – (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide, TRPV1 antagonist (IC50 human 24.5 nM, rat 85.6 nM). https://stage.alomone.com (accessed April 2026). View Source
